molecular formula C17H21N3O2 B3726926 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide

2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide

Cat. No. B3726926
M. Wt: 299.37 g/mol
InChI Key: OQNUOMBSHJVAPC-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide, also known as IPH, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPH is a hydrazone derivative that has been synthesized through a multi-step process involving the condensation of 2-(2-isopropyl-5-methylphenoxy)acetohydrazide and 1H-pyrrole-2-carbaldehyde.

Mechanism of Action

The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide is not fully understood. However, it has been proposed that 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide exerts its therapeutic effects through the inhibition of various cellular pathways. 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in the regulation of inflammatory responses. In addition, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to inhibit the activation of Akt, a protein kinase that plays a key role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to exhibit significant biochemical and physiological effects. It has been reported to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to exhibit significant anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity. Furthermore, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to exhibit significant neuroprotective activity by reducing oxidative stress and inhibiting neuronal apoptosis.

Advantages and Limitations for Lab Experiments

2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide exhibits potent therapeutic activity at relatively low concentrations, making it an attractive candidate for further research. However, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide also has several limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. In addition, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has not been extensively studied in animal models, and its long-term toxicity and safety profile are not fully understood.

Future Directions

There are several future directions for 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide research. One potential area of research is the development of novel 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide and its potential therapeutic applications in various disease conditions. Furthermore, studies are needed to evaluate the long-term toxicity and safety profile of 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide in animal models and human subjects. Overall, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Conclusion:
2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide exhibits potent antioxidant, anti-diabetic, and neuroprotective activities. However, further research is needed to fully elucidate the mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide and its potential therapeutic applications. Overall, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.

Scientific Research Applications

2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has shown promising results in various scientific research applications. It has been reported to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12(2)15-7-6-13(3)9-16(15)22-11-17(21)20-19-10-14-5-4-8-18-14/h4-10,12,18H,11H2,1-3H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNUOMBSHJVAPC-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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